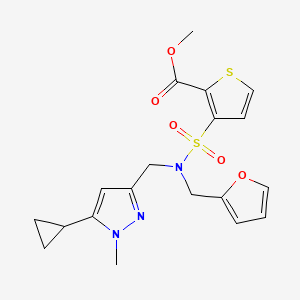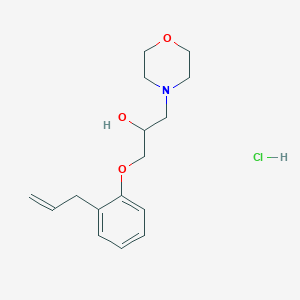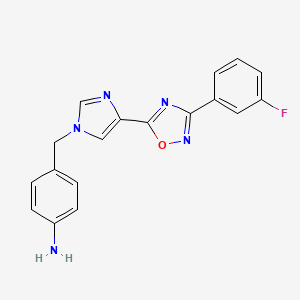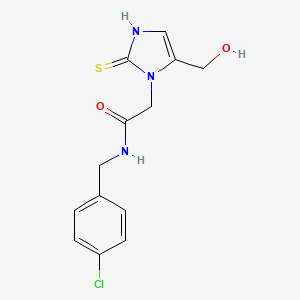
3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione, commonly known as MPP or Thio-CPD, is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Aromatase Inhibitors and Anticancer Activity
Compounds similar to 3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione, specifically 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have been synthesized and evaluated for their activity as inhibitors of estrogen biosynthesis. This research is significant in the context of hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Chemical Reactions and Synthesis
Studies have also explored the reactions of formaldehyde with methylene compounds, including pentane-2,4-dione, to produce various condensation products. Such chemical processes are foundational in organic synthesis and can lead to the formation of complex molecules (Kennedy & Mcmurry, 1969).
Synthesis of Heterocycles
Research on the reduction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones, which are structurally similar to 3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione, has shown potential in the synthesis of nitrogen- and oxygen-containing heterocycles. These compounds exhibit properties like antihyperglycemic activity and can act as histone deacetylase inhibitors (Спектр Ямр, 2019).
Antimicrobial Activity
Some novel thiazolidine-2,4-dione derivatives, which share a structural resemblance to 3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione, have been synthesized and evaluated for their antimicrobial activity. These studies are crucial for the development of new antibacterial and antifungal agents (Menteşe et al., 2009).
Corrosion Inhibition
Ketene dithioacetal derivatives, including compounds similar to 3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione, have been investigated for their ability to inhibit copper corrosion in nitric acid solutions. This research is valuable in materials science and engineering for developing new corrosion inhibitors (Fiala et al., 2007).
properties
IUPAC Name |
3-methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-8-11-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJBHVRQNXCVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)



![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)
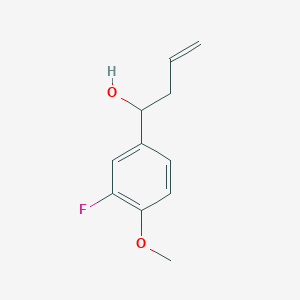
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
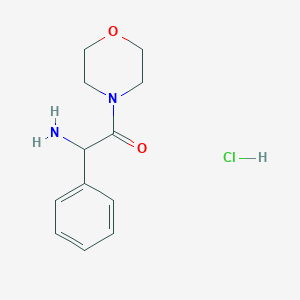
![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)
